molecular formula C17H8N2O4 B3183306 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin CAS No. 90146-01-3

3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin

Cat. No. B3183306
CAS RN: 90146-01-3
M. Wt: 304.26 g/mol
InChI Key: FJBJRHZSCDFLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Odor : Similar to pyridine .

Synthesis Analysis

The synthesis of benzoxazoles, including 3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin, has seen significant advancements. Researchers have explored various pathways for their preparation. Notably, 2-aminophenol serves as a versatile precursor for benzoxazole synthesis. Different reaction conditions, catalysts (such as nanocatalysts, metal catalysts, and ionic liquid catalysts), and substrates (aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones) have been employed to achieve efficient benzoxazole derivatives .


Molecular Structure Analysis

The molecule’s structure comprises a bicyclic planar motif, which makes it an attractive starting material for drug discovery. Its planarity and functionalization potential contribute to its versatility. Researchers have exploited this moiety for various mechanistic approaches in medicinal and pharmaceutical chemistry .


Chemical Reactions Analysis

  • Biological Activities : Benzoxazoles have demonstrated anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Physical And Chemical Properties Analysis

  • Spectral Properties : Absorption and emission spectra can be studied to understand its behavior .

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-7-hydroxy-2-oxochromene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O4/c18-8-11-10-6-5-9(20)7-14(10)23-17(21)15(11)16-19-12-3-1-2-4-13(12)22-16/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBJRHZSCDFLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C4=C(C=C(C=C4)O)OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902314
Record name NoName_1554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Reactant of Route 2
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Reactant of Route 3
Reactant of Route 3
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Reactant of Route 4
Reactant of Route 4
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Reactant of Route 5
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin
Reactant of Route 6
3-(2-Benzoxazolyl)-4-cyano-7-hydroxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.